1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide
Description
The compound 1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a bicyclic sulfone derivative featuring a tetrahydrothienoimidazole core. Its structure includes a 3-chlorophenyl group at position 1 and a 4-ethoxyphenyl group at position 3 (Figure 1).
Properties
IUPAC Name |
3-(3-chlorophenyl)-1-(4-ethoxyphenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O4S/c1-2-26-16-8-6-14(7-9-16)21-17-11-27(24,25)12-18(17)22(19(21)23)15-5-3-4-13(20)10-15/h3-10,17-18H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCRNOGFWVPAVHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC(=CC=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-chlorophenyl)-3-(4-ethoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a synthetic compound notable for its complex thienoimidazole core, which has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The compound has a molecular formula of C19H19ClN2O4S and a molecular weight of approximately 406.88 g/mol. Its structure includes a thienoimidazole core with chloro and ethoxy substituents on the phenyl rings, enhancing its chemical reactivity and biological profile .
Biological Activities
Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:
- Antimicrobial Activity : Similar thienoimidazole derivatives have shown significant antimicrobial properties. For instance, compounds with halogen substitutions often enhance antimicrobial efficacy .
- Antiviral Potential : The compound's structural features suggest potential antiviral activity. Heterocycles like thienoimidazoles are known for their ability to inhibit viral replication .
- Anticancer Properties : Preliminary studies indicate that the compound may possess anticancer properties, although specific mechanisms remain to be elucidated. Compounds in this class have been shown to interact with various cellular pathways involved in tumorigenesis .
Comparative Analysis
A comparative study with structurally similar compounds highlights the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 1-(3-chlorophenyl)-3-(p-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide | Similar thienoimidazole core; different substituents | Exhibits distinct antimicrobial properties |
| 1-(4-methylphenyl)-3-(4-fluorophenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | Varies in halogen substitution | Potentially enhanced anticancer activity |
| 1-(naphthalen-2-yl)-3-(p-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one | Contains naphthalene moiety | Unique pharmacokinetic profile |
This table illustrates how the substituents on the phenyl rings can influence the biological activity and therapeutic potential of these compounds.
Case Studies
While specific case studies focusing solely on this compound are scarce, research on related thienoimidazole compounds has demonstrated promising results:
- Antiviral Activity : A study on similar heterocycles showed effective inhibition against various viruses, suggesting that this compound may have comparable effects .
- Anticancer Research : Investigations into related compounds have indicated potential for inhibiting cancer cell proliferation through various pathways .
Comparison with Similar Compounds
Substituent Effects
Chlorine Position: The target compound’s 3-chlorophenyl group (meta-substitution) may confer distinct electronic and steric effects compared to the 2-chlorophenyl analog (ortho-substitution) in .
Alkoxy vs. The trifluoromethyl (CF3) group in introduces strong electron-withdrawing effects, which may enhance metabolic stability but reduce solubility.
Physicochemical Properties
- Boiling Point and Density : The 2-chlorophenyl analog exhibits a high boiling point (614.7°C) and density (1.441 g/cm³), likely due to strong intermolecular interactions (e.g., dipole-dipole) from the sulfone and chloro groups.
- Acidity (pKa) : The pKa of -0.50 for the 2-chlorophenyl analog suggests a weakly acidic imidazole NH, which may influence protonation states under physiological conditions.
Structural Implications for Bioactivity
- The sulfone group (5,5-dioxide) in the target compound and analogs enhances oxidative stability compared to thione derivatives (e.g., ).
- The absence of trifluoromethyl or bulky substituents in the target compound may favor synthetic accessibility and tunability for structure-activity relationship (SAR) studies.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis of imidazole derivatives often involves multicomponent reactions or cyclization strategies. For this compound, a stepwise approach could include:
- Precursor selection : Use 3-chlorophenyl and 4-ethoxyphenyl building blocks with appropriate leaving groups.
- Design of Experiments (DoE) : Apply factorial designs to optimize variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design can identify nonlinear interactions between parameters .
- Characterization : Validate intermediates via NMR and LC-MS to ensure regioselectivity, as competing pathways may lead to byproducts .
Q. How can researchers resolve discrepancies in spectroscopic data (e.g., NMR shifts or crystallographic parameters) for this compound?
Methodological Answer:
- Cross-validation : Compare experimental NMR data with computational predictions (DFT-based chemical shift calculations) to identify misassignments .
- Single-crystal X-ray diffraction : Resolve ambiguities in stereochemistry by growing high-quality crystals and analyzing hydrogen-bonding patterns (e.g., N–H···O/S interactions) .
- Collaborative analysis : Share raw data with crystallography databases or use tools like Mercury for structural refinement .
Q. What are the key physicochemical properties (e.g., solubility, pKa) influencing bioavailability, and how are they determined experimentally?
Methodological Answer:
- Solubility profiling : Use shake-flask methods with HPLC quantification across pH gradients (1–13) to identify optimal formulation conditions .
- pKa determination : Employ potentiometric titration or UV-spectrophotometric assays in buffered solutions. For thienoimidazolones, the sulfone group may introduce atypical acidity .
Advanced Research Questions
Q. How can computational reaction path search methods accelerate the design of novel derivatives with enhanced activity?
Methodological Answer:
- Quantum chemical calculations : Use software like Gaussian or ORCA to model transition states and identify low-energy pathways for functional group modifications (e.g., substituting the ethoxy group with bulkier alkoxides) .
- Machine learning (ML) : Train models on existing imidazole reaction datasets to predict regioselectivity and side-product formation. ICReDD’s workflow integrates ML with high-throughput experimentation .
Q. What strategies are effective in scaling up synthesis from milligram to kilogram scales while maintaining yield and purity?
Methodological Answer:
- Reactor design : Use continuous-flow reactors to control exothermic reactions (common in sulfone formation) and minimize thermal degradation .
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy for real-time monitoring of intermediate concentrations .
- Purification optimization : Compare simulated moving bed (SMB) chromatography with traditional column methods to reduce solvent waste .
Q. How can researchers address contradictions between in vitro bioactivity data and computational docking results for this compound?
Methodological Answer:
- Binding mode validation : Perform molecular dynamics (MD) simulations (e.g., using GROMACS) to assess protein-ligand stability over time, accounting for flexible residues .
- Experimental assays : Use surface plasmon resonance (SPR) or microscale thermophoresis (MST) to measure binding affinities under physiological conditions, reducing false positives from static docking .
Q. What theoretical frameworks guide the integration of this compound’s electronic properties (e.g., HOMO-LUMO gaps) into functional material design?
Methodological Answer:
- Density functional theory (DFT) : Calculate frontier molecular orbitals to predict charge-transfer behavior in optoelectronic applications. Correlate results with cyclic voltammetry data .
- Structure-property relationships : Map substituent effects (e.g., chloro vs. ethoxy groups) on conjugation length using Hammett constants and UV-Vis absorption spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
